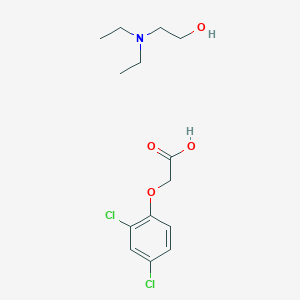
2,4-D diethylethanolamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is widely used as a systemic herbicide for the selective control of broadleaf weeds in various agricultural and non-agricultural settings . The diethylethanolamine salt form of 2,4-D is known for its water solubility and stability, making it a preferred choice in certain formulations .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,4-D diethylethanolamine salt involves the reaction of 2,4-dichlorophenoxyacetic acid with diethylethanolamine. The general reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+Diethylethanolamine→2,4-D diethylethanolamine salt
This reaction typically occurs in an aqueous medium, where the acid and amine react to form the salt, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pH conditions to ensure complete reaction and high yield. The product is then subjected to filtration, drying, and packaging for commercial use .
化学反応の分析
Types of Reactions
2,4-D diethylethanolamine salt primarily undergoes substitution reactions due to the presence of the chlorophenoxy group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines, leading to the replacement of the chlorine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidized products.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound, altering its chemical structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or aminated derivatives, while oxidation reactions can produce carboxylated products .
科学的研究の応用
2,4-D diethylethanolamine salt has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-D diethylethanolamine salt involves its absorption by plant leaves and roots, followed by translocation to the meristematic tissues. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. This leads to uncontrolled cell division and growth, ultimately causing the death of susceptible plants . The molecular targets include auxin receptors and related signaling pathways .
類似化合物との比較
Similar Compounds
- 2,4-D dimethylamine salt
- 2,4-D isopropylamine salt
- 2,4-D triisopropanolamine salt
- 2,4-D ethylhexyl ester
Uniqueness
2,4-D diethylethanolamine salt is unique due to its specific formulation, which offers a balance between efficacy and stability. Unlike ester formulations, it is less volatile and poses a lower risk of vapor drift, making it suitable for use in sensitive areas .
特性
CAS番号 |
53404-34-5 |
|---|---|
分子式 |
C14H21Cl2NO4 |
分子量 |
338.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)acetic acid;2-(diethylamino)ethanol |
InChI |
InChI=1S/C8H6Cl2O3.C6H15NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3-7(4-2)5-6-8/h1-3H,4H2,(H,11,12);8H,3-6H2,1-2H3 |
InChIキー |
GKZWTHFJWQSRRK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCO.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


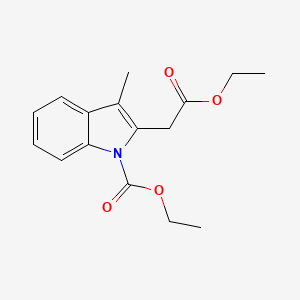
![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)
![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)
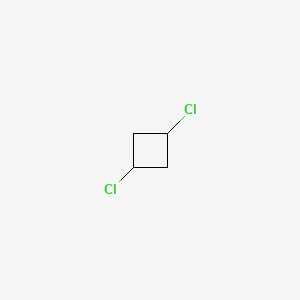
![Benzene, 1-methoxy-4-[(octyloxy)methyl]-](/img/structure/B14637142.png)
![2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid](/img/structure/B14637148.png)
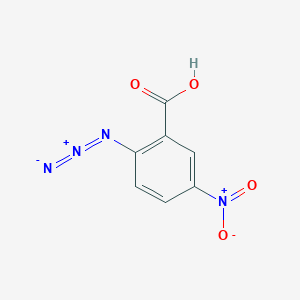
![N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B14637151.png)
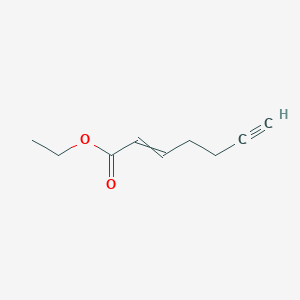
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)
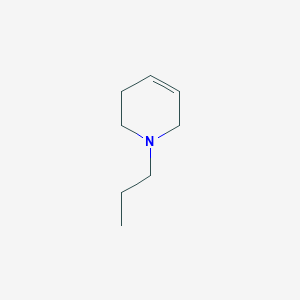
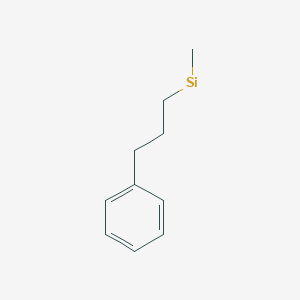
![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)

